N-(3-chloro-2-methylphenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-2-methylphenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorinated aromatic ring, a pyrimidine ring, and a sulfanylacetamide group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-2-methylphenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-ketoesters under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction using thiols.
Attachment of the Aromatic Ring: The chlorinated aromatic ring is attached through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pyrimidine ring, potentially converting it to a hydroxyl group.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, potentially enhancing the activity of metal catalysts.
Material Science: Its unique structure may allow for the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in disease pathways.
Biological Probes: It can be used as a probe to study biological processes, given its ability to interact with specific biomolecules.
Industry:
Agriculture: Potential use as a pesticide or herbicide due to its ability to interfere with biological pathways in pests.
Pharmaceuticals: As an intermediate in the synthesis of more complex therapeutic agents.
Mechanism of Action
The mechanism by which N-(3-chloro-2-methylphenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide exerts its effects is likely multifaceted:
Molecular Targets: It may target specific enzymes or receptors, inhibiting their activity and thereby modulating biological pathways.
Pathways Involved: The compound could interfere with metabolic pathways, signal transduction, or gene expression, depending on its specific interactions with biomolecules.
Comparison with Similar Compounds
Dichloroanilines: These compounds share a chlorinated aromatic ring but differ in their functional groups and overall structure.
2-Hydroxy-2-methylpropiophenone: This compound has a similar molecular mass and functional groups but lacks the pyrimidine ring.
Uniqueness:
Structural Complexity: The presence of both a pyrimidine ring and a sulfanylacetamide group makes this compound unique compared to simpler analogs.
Functional Versatility: Its ability to undergo various chemical reactions and interact with multiple biological targets highlights its versatility.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3S/c1-9-12(17)4-3-5-13(9)19-14(22)8-24-16-18-10(2)11(6-7-21)15(23)20-16/h3-5,21H,6-8H2,1-2H3,(H,19,22)(H,18,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJNYXBBTCMMHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC(=O)C(=C(N2)C)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC(=O)C(=C(N2)C)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.